molecular formula C14H9NO3 B1269230 2-(Furan-2-yl)quinoline-4-carboxylic acid CAS No. 20146-25-2

2-(Furan-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1269230
CAS No.: 20146-25-2
M. Wt: 239.23 g/mol
InChI Key: WWEKTFINADFAEC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a furan ring and a quinoline ring with a carboxylic acid functional group

Biochemical Analysis

Biochemical Properties

2-(Furan-2-yl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiproliferative and DNA cleavage activities . It interacts with enzymes involved in DNA replication and repair, leading to the formation of stable complexes with DNA. Additionally, this compound can inhibit certain protein kinases, which are crucial for cell signaling and growth . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit DNA replication and transcription . This binding interaction is facilitated by the planar structure of the quinoline ring, which allows it to intercalate between DNA bases. Additionally, this compound can inhibit the activity of topoisomerases, enzymes that regulate DNA topology during replication . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cells can persist for several days, indicating its potential for sustained therapeutic action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can enhance the solubility and distribution of this compound in the bloodstream, promoting its delivery to various organs.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its efficacy in modulating cellular processes. The nuclear localization of this compound underscores its potential as a therapeutic agent for diseases involving aberrant DNA and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with an appropriate quinoline derivative. One common method is the Pfitzinger reaction, which involves the reaction of isatin with furan-2-carbaldehyde in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(Furan-2-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-(Furan-2-yl)-4-phenoxyquinoline: This compound also contains a furan and quinoline ring but has a phenoxy group instead of a carboxylic acid group.

    2-(Furan-2-yl)-4-methoxyquinoline: Similar structure with a methoxy group.

    2-(Furan-2-yl)-4-aminquinoline: Contains an amino group instead of a carboxylic acid.

Uniqueness: 2-(Furan-2-yl)quinoline-4-carboxylic acid is unique due to its carboxylic acid functional group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances the compound’s solubility and interaction with biological targets .

Biological Activity

2-(Furan-2-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antimalarial properties, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a quinoline ring fused with a furan moiety, which enhances its biological activity. The presence of the carboxylic acid group contributes to its solubility and reactivity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives.

  • Mechanism of Action : The compound has been shown to act as an agonist for SIRT6, a member of the sirtuin family involved in cellular regulation and cancer metabolism. It enhances deacetylation processes that can lead to reduced tumor growth .
  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition in the proliferation of pancreatic cancer cells, with IC50 values indicating potent activity .
  • In Vivo Studies : Animal models have confirmed the anticancer efficacy of this compound. In one study, treatment with this compound resulted in reduced tumor size and improved survival rates in mice bearing cancer xenografts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

  • Bacterial Inhibition : The compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined, showing that certain derivatives had stronger activity than standard antibiotics like ampicillin .
    CompoundMIC (µg/mL)Bacteria
    This compound64S. aureus
    Derivative A128E. coli
    Ampicillin32S. aureus

Antimalarial Activity

The antimalarial potential of this compound has been highlighted in several studies.

  • Plasmodium falciparum : The compound was tested against the blood stage of Plasmodium falciparum, showing moderate antimalarial activity with an EC50 value around 120 nM. This indicates that it could be a candidate for further development as an antimalarial agent .
  • Mechanism : The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in malaria parasites, thus providing a novel approach to malaria treatment .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Case Study on Pancreatic Cancer : A study demonstrated that treatment with this compound led to significant apoptosis in pancreatic cancer cells, correlating with increased levels of SIRT6 activation and decreased levels of pro-survival signaling pathways .
  • Antibacterial Efficacy : In a comparative study, derivatives of this compound were evaluated against clinical isolates of MRSA, showing promising results that suggest potential for clinical application in treating resistant infections .

Properties

IUPAC Name

2-(furan-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEKTFINADFAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20146-25-2
Record name 2-(furan-2-yl)quinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5 g (34.0 mmol) of isatin, 4 ml (40.8 mmol) of 2-acetylfuran and 6.3 g (112.2 mmol) of potassium hydroxide were dissolved in 40.9 ml of abs. EtOH and the slurry heated at 80° C. for 12 hours. After cooling of the reaction mixture, 50 ml of water were added and the solution extracted with 50 ml of Et2O. The ice-cooled aqueous phase was acidified to pH 1 with 37% HCl and the precipitate collected by filtration and washed with water. The crude product obtained was dried in-vacuo at 40° C. to yield 8.5 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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